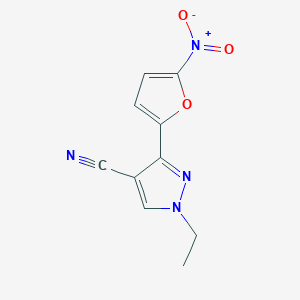
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a nitrofuran and a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of the nitrofuran moiety is known to impart biological activity, making this compound a valuable subject for research.
Preparation Methods
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Nitration of Furan Derivatives:
Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This step often involves cyclization reactions under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the nitrofuran derivative with the pyrazole ring, typically through a condensation reaction.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of nitrofuran derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds, which can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves the interaction of the nitrofuran moiety with cellular components. The nitro group is reduced to reactive intermediates that can form covalent bonds with nucleophilic sites in proteins and DNA. This leads to the inhibition of essential cellular processes and ultimately cell death . The compound targets various molecular pathways, including the formation of reactive oxygen species and disruption of membrane integrity .
Comparison with Similar Compounds
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other nitrofuran derivatives, such as:
5-Nitrofuran-2-carbaldehyde: This compound is a precursor in the synthesis of various nitrofuran derivatives and shares similar biological activity.
2-Acetyl-5-nitrofuran: This compound is used in the synthesis of other heterocyclic compounds and has similar antimicrobial properties.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide:
The uniqueness of this compound lies in its combined nitrofuran and pyrazole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61620-61-9 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4O3/c1-2-13-6-7(5-11)10(12-13)8-3-4-9(17-8)14(15)16/h3-4,6H,2H2,1H3 |
InChI Key |
UXXZVHXITJCALL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
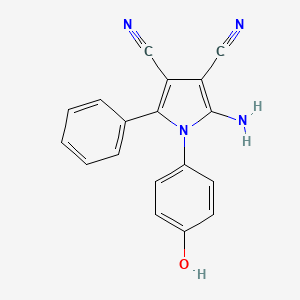
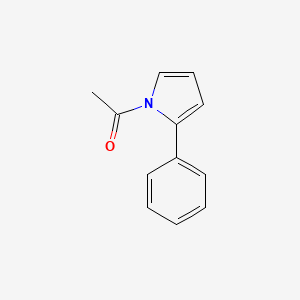
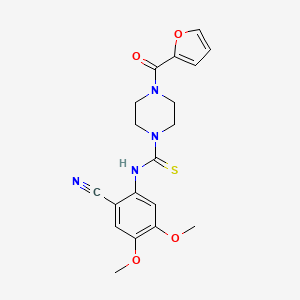
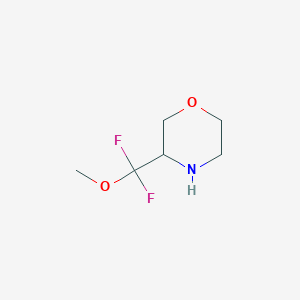
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)


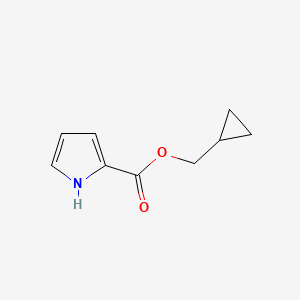
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
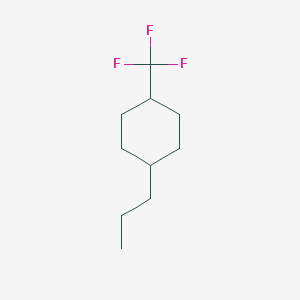
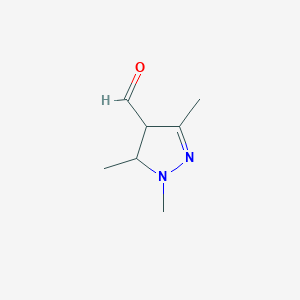
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)
